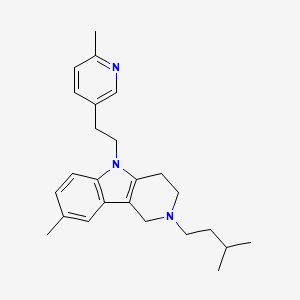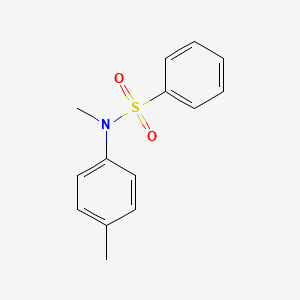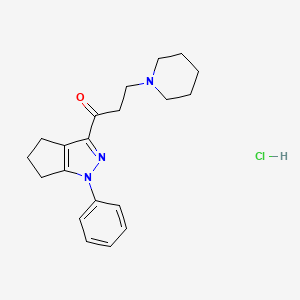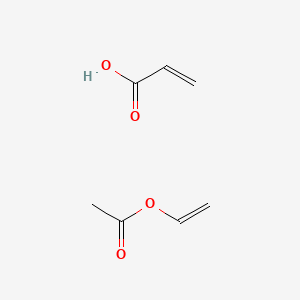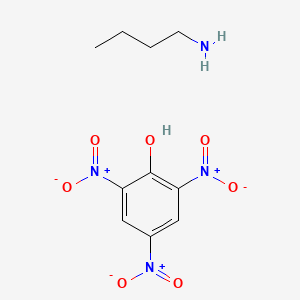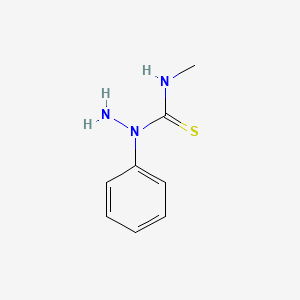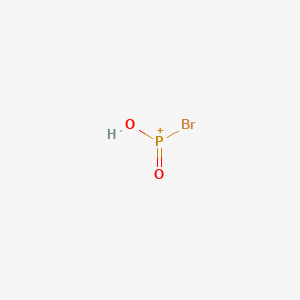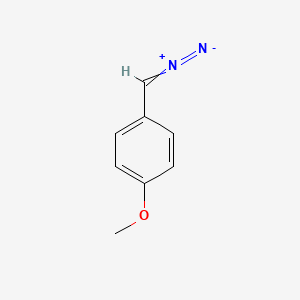
Benzene, 1-(diazomethyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(diazomethyl)-4-methoxy- is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazomethyl group (-CHN2) attached to the benzene ring, with a methoxy group (-OCH3) at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(diazomethyl)-4-methoxy- typically involves the diazotization of an appropriate precursor. One common method is the reaction of 4-methoxybenzyl chloride with sodium azide in the presence of a copper catalyst to form the diazomethyl intermediate. This intermediate is then subjected to diazotization using nitrous acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Types of Reactions:
Oxidation: Benzene, 1-(diazomethyl)-4-methoxy- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the diazomethyl group can yield corresponding amines or other reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the diazomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(diazomethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1-(diazomethyl)-4-methoxy- involves its interaction with molecular targets through its diazomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(diazomethyl)-4-hydroxy-
- Benzene, 1-(diazomethyl)-4-ethyl-
- Benzene, 1-(diazomethyl)-4-chloro-
Comparison: Benzene, 1-(diazomethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s stability and solubility in organic solvents. This makes it particularly useful in certain synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
23304-25-8 |
|---|---|
Molekularformel |
C8H8N2O |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
1-(diazomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
InChI-Schlüssel |
GUZYIRHHYKOLOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
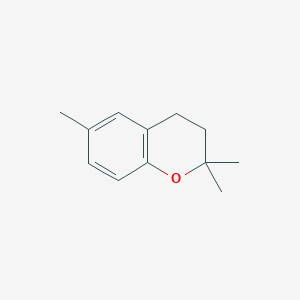
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)

